molecular formula C14H11NO3S B070013 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde CAS No. 175278-42-9

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Cat. No. B070013
CAS RN: 175278-42-9
M. Wt: 273.31 g/mol
InChI Key: UTYFHCKVUPSOLA-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (2-MNB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a nitrobenzaldehyde derivative with a thiol group attached to the methylphenyl moiety. 2-MNB has been studied for its potential use in the synthesis of various compounds and its ability to act as a catalyst in chemical reactions. In addition, its biochemical and physiological effects have been investigated.

Scientific Research Applications

Synthesis of Complex Molecules

A common application of compounds related to "2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde" is in the synthesis of complex organic molecules. For instance, studies have demonstrated the preparation of dihydropyrimidine derivatives through reactions involving nitrobenzaldehyde compounds, showcasing the importance of such chemicals in facilitating multistep synthetic routes (Zhang et al., 2010).

Catalytic Activities

Compounds analogous to "this compound" have been employed as catalysts in chemical reactions. For instance, oxo-rhenium(V) complexes containing heterocyclic ligands have demonstrated catalytic activity in the reduction of nitrobenzaldehyde to nitrobenzyl alcohol, illustrating the potential of these compounds in facilitating redox reactions (Bernando et al., 2015).

Antimicrobial Agents

There's significant interest in the development of new antimicrobial agents from nitrobenzaldehyde derivatives. Research has explored the synthesis and antibacterial evaluation of Schiff bases derived from nitrobenzaldehydes, indicating their potential as novel antimicrobial agents with significant activity against various bacterial strains (Dilmaghani et al., 2015).

Material Science Applications

In material science, the derivatives of "this compound" have been utilized in the synthesis of organic materials with potential electronic applications. The synthesis of intermediates for hole transport materials from related compounds showcases the application of these substances in developing components for electronic devices (Wei, 2004).

Supramolecular Chemistry

The study of supramolecular self-assembly of thioxothiazolidinone derivatives, driven by hydrogen bonding and diverse π–hole interactions, demonstrates the utility of nitrobenzaldehyde derivatives in understanding and designing complex molecular architectures. This research contributes to the broader field of supramolecular chemistry by elucidating the noncovalent interactions that govern molecular assembly (Andleeb et al., 2017).

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-2-5-13(6-3-10)19-14-7-4-12(15(17)18)8-11(14)9-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYFHCKVUPSOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384288
Record name 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175278-42-9
Record name 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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